molecular formula C5H10O4 B3145876 Methyl 2-(2-hydroxyethoxy)acetate CAS No. 58349-37-4

Methyl 2-(2-hydroxyethoxy)acetate

Cat. No. B3145876
M. Wt: 134.13 g/mol
InChI Key: KYKVGWVNSDLZBX-UHFFFAOYSA-N
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Patent
US07153854B2

Procedure details

A mixture of methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate (1.07 g) and pyridinium p-toluenesulfonate (24.6 mg) in MeOH (10 mL) was heated under reflux for 2 hours. After evaporation of solvent, the residue was purified by silica gel column chromatography eluting with a mixture of hexane and AcOEt (10:1-1:3) to give methyl(2-hydroxyethoxy)acetate as colorless oil (555 mg).
Name
methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
24.6 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][O:5][CH2:6][CH2:7][O:8]C1CCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][O:5][CH2:6][CH2:7][OH:8] |f:1.2|

Inputs

Step One
Name
methyl[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]acetate
Quantity
1.07 g
Type
reactant
Smiles
COC(COCCOC1OCCCC1)=O
Name
Quantity
24.6 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a mixture of hexane and AcOEt (10:1-1:3)

Outcomes

Product
Name
Type
product
Smiles
COC(COCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 555 mg
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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